SFNs-BSH Achieves 2.1× Higher Boron Uptake vs. Clinical BPA at 4× Lower Administered Dose in U87 Glioma Cells
Silk fibroin nanoparticle-formulated BSH (SFNs-BSH) achieved a total boron concentration of 29.5 ppm in U87 human glioblastoma cells compared with 14.0 ppm for clinical BPA under standard conditions, representing a 2.1-fold higher uptake. Critically, this was achieved at a 4-fold lower administered dose: SFNs-BSH required only 400 µg/mL of formulation (corresponding to approximately 226 µg of BSH) to yield 150 ppm boron in the culture medium, whereas BPA required 1.67 mg/mL to achieve 80 ppm boron in the medium . The concentration factor (boron taken up / boron provided) was approximately 20% for SFNs-BSH, compared with approximately 25% for BPA, indicating comparable efficiency despite the dose advantage .
| Evidence Dimension | Total boron uptake in U87 glioma cells |
|---|---|
| Target Compound Data | 29.5 ppm total boron (SFNs-BSH formulation; 10B concentration 5.9 ppm; natural abundance boron) |
| Comparator Or Baseline | 14.0 ppm total boron (BPA, 99.9% 10B isotopic enrichment, 80 ppm 10B in medium, 4 h contact) |
| Quantified Difference | 2.1-fold higher total boron uptake at 4× lower administered dose (400 µg/mL SFNs-BSH vs. 1.67 mg/mL BPA) |
| Conditions | U87 human glioblastoma cell line; neutron autoradiography quantification; SFNs-BSH at 400 µg/mL formulation concentration (150 ppm boron in medium); BPA at 80 ppm 10B isotopic enrichment |
Why This Matters
Procuring BSH for nanoparticle-based delivery formulations may enable clinically relevant tumor boron concentrations at substantially reduced administered doses, addressing one of the key limitations of BPA-based BNCT—the lengthy, high-dose infusion requirement of ≥350 mg/kg body weight.
- [1] Bari E, Postuma I, Miletto I, et al. In vitro delivery of borocaptate ions to U87 glioma cells via silk fibroin nanoparticles for boron neutron capture therapy. Materials Advances. 2025;6(21):7791–7799. doi:10.1039/D5MA00491A. View Source
